N-[2-(SEC-BUTYL)PHENYL]-N'-(4-ETHOXYPHENYL)UREA
Description
N-(2-sec-butylphenyl)-N’-(4-ethoxyphenyl)urea: is an organic compound belonging to the class of ureas This compound is characterized by the presence of a urea functional group, which is a carbonyl group attached to two nitrogen atoms The structure of N-(2-sec-butylphenyl)-N’-(4-ethoxyphenyl)urea includes a sec-butyl group attached to one phenyl ring and an ethoxy group attached to another phenyl ring
Properties
IUPAC Name |
1-(2-butan-2-ylphenyl)-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-14(3)17-8-6-7-9-18(17)21-19(22)20-15-10-12-16(13-11-15)23-5-2/h6-14H,4-5H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZOWJHKHQVUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-sec-butylphenyl)-N’-(4-ethoxyphenyl)urea typically involves the reaction of 2-sec-butylaniline with 4-ethoxyaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the second amine to form the desired urea compound. The reaction conditions generally include:
Temperature: 0-25°C
Solvent: Dichloromethane or toluene
Catalyst: None required
Industrial Production Methods
In an industrial setting, the production of N-(2-sec-butylphenyl)-N’-(4-ethoxyphenyl)urea can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved safety when handling hazardous reagents like phosgene. The use of alternative carbonylating agents such as diphosgene or triphosgene can also be considered to minimize the risks associated with phosgene.
Chemical Reactions Analysis
Types of Reactions
N-(2-sec-butylphenyl)-N’-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the urea group into amines or other reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-sec-butylphenyl)-N’-(4-ethoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-sec-butylphenyl)-N’-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-(4-ethoxyphenyl)urea
- N-(2-sec-butylphenyl)-N’-phenylurea
- N-(2-sec-butylphenyl)-N’-(4-methoxyphenyl)urea
Uniqueness
N-(2-sec-butylphenyl)-N’-(4-ethoxyphenyl)urea is unique due to the presence of both sec-butyl and ethoxy groups on the phenyl rings. This structural feature imparts distinct physicochemical properties and biological activities compared to other similar compounds. The combination of these substituents can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
